molecular formula C24H18F2N2O5 B2472568 N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 872609-20-6

N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2472568
CAS No.: 872609-20-6
M. Wt: 452.414
InChI Key: ZQNHCIUETSIQMM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the benzofuran core with an amine derivative.

    Attachment of the Difluorophenyl and Dimethoxybenzamido Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The presence of fluorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide: Lacks the dimethoxybenzamido group.

    3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide: Lacks the difluorophenyl group.

Uniqueness

The combination of difluorophenyl and dimethoxybenzamido groups in N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5/c1-31-19-9-5-7-15(21(19)32-2)23(29)28-20-14-6-3-4-8-18(14)33-22(20)24(30)27-13-10-11-16(25)17(26)12-13/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNHCIUETSIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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